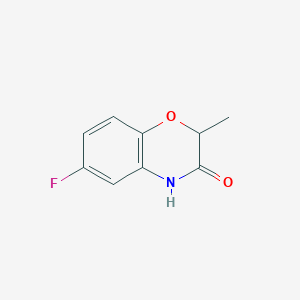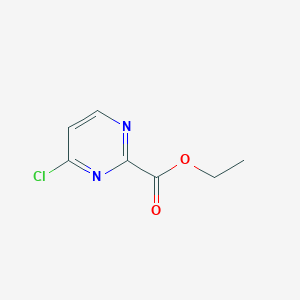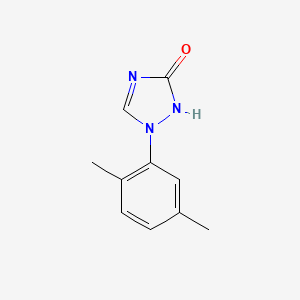
1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol, commonly referred to as DMPT, is a triazole compound with a wide range of applications in both scientific research and laboratory experiments. It is a colorless, odorless solid that can be synthesized from a variety of starting materials, including 2,5-dimethylphenol, hydrazine, and hydroxylamine. DMPT has been studied for its potential to modulate biological processes and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Tautomer Isolation and Structural Analysis
- The compound demonstrates an ability to isolate specific tautomers from equilibrium mixtures, as shown in the study where the unstable 1H-isomer of 1,2,3-triazole was isolated using a complex with a related compound (Toda, Tanaka, Elguero, Stein, & Goldberg, 1988).
Synthesis and Biological Activities
- Derivatives of 1,2,4-triazole, including those with structural similarities to 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol, have been synthesized and shown to possess significant antioxidant and urease inhibition activities (Khan et al., 2010).
Crystallography and Molecular Structure
- Studies on compounds like 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol have contributed to understanding crystal structures and molecular interactions. For example, the analysis of diniconazole, a compound with a similar structure, provided insights into hydrogen bonding and molecular orientation in crystals (Xiong, Chen, Wen, & Nie, 2010).
Antifungal Applications
- Triazole derivatives, like the one , have been synthesized and evaluated for their antifungal properties, particularly against Candida strains. This research suggests potential applications in developing antifungal agents (Lima-Neto et al., 2012).
Dielectric Properties
- The dielectric properties of coordination compounds involving similar triazole structures have been studied, suggesting potential applications in materials science and electronics (Yang, 2006).
Pesticide Development
- Triazole compounds, including those structurally related to 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol, have been explored for their potential as pesticides. Their synthesis and biological activity against pests like Boophilus microplus and Tetranychus urticae have been documented (Harrison et al., 1973).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)13-6-11-10(14)12-13/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUGJRDCWDZPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



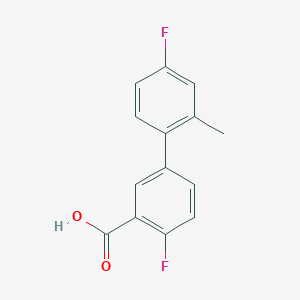
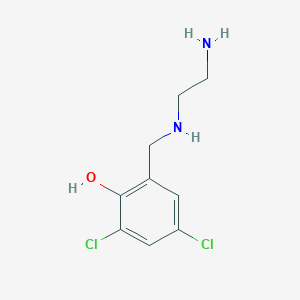
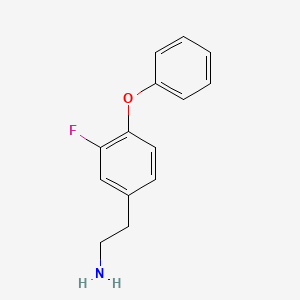
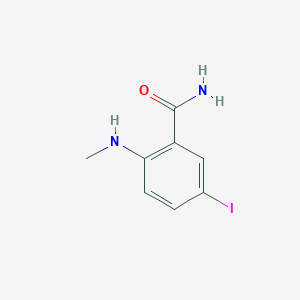
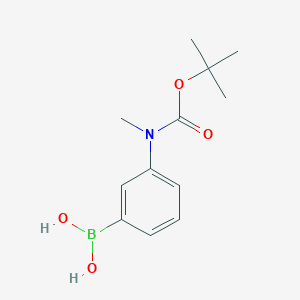
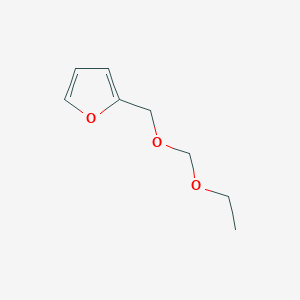
![1-[Difluoro(phenyl)methyl]-2-methylbenzene](/img/structure/B1441838.png)
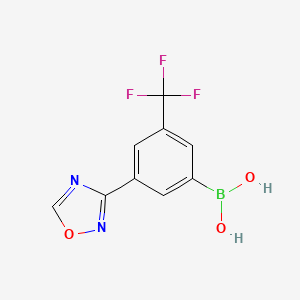
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1441845.png)
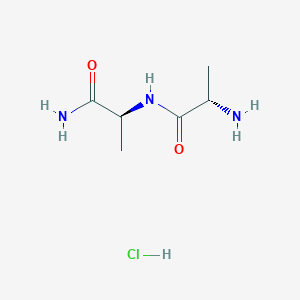
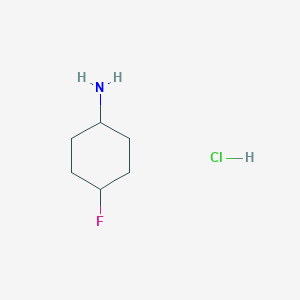
![Pyrazolo[1,5-A]pyridin-2-ylmethanamine](/img/structure/B1441850.png)
